2-(4,4-Diethoxybutyl)isoindoline-1,3-dione

Description

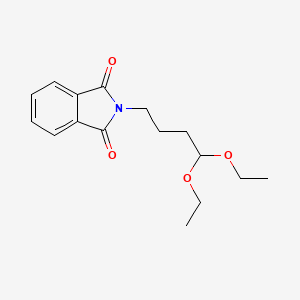

Structure

3D Structure

Properties

IUPAC Name |

2-(4,4-diethoxybutyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-3-20-14(21-4-2)10-7-11-17-15(18)12-8-5-6-9-13(12)16(17)19/h5-6,8-9,14H,3-4,7,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMOCOWABJRWQGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CCCN1C(=O)C2=CC=CC=C2C1=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00510290 | |

| Record name | 2-(4,4-Diethoxybutyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00510290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32464-55-4 | |

| Record name | 2-(4,4-Diethoxybutyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00510290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(4,4-Diethoxybutyl)isoindoline-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-(4,4-Diethoxybutyl)isoindoline-1,3-dione. As a key intermediate in organic synthesis, this molecule holds significance for the development of novel pharmaceuticals and functional materials. This document synthesizes available data with established chemical principles to offer field-proven insights for its effective utilization.

Core Molecular Attributes

This compound, also known as N-(4,4-diethoxybutyl)phthalimide, is a phthalimide derivative characterized by a butyl chain terminating in a diethyl acetal group. This unique combination of a bulky, protected amine functionality and a masked aldehyde makes it a versatile building block in multi-step syntheses.

Physicochemical Properties

A summary of the core physicochemical properties is presented in Table 1. It is important to note that while some properties are reported by chemical suppliers, others, such as melting and boiling points, are not consistently documented in publicly available literature and should be determined experimentally.

| Property | Value | Source(s) |

| CAS Number | 32464-55-4 | [1][2] |

| Molecular Formula | C₁₆H₂₁NO₄ | [1][2] |

| Molecular Weight | 291.34 g/mol | [1][2] |

| Appearance | White to off-white powder | [3] |

| Purity | Typically ≥97% | [2] |

| Storage Conditions | Room temperature, in a dry, sealed container under an inert atmosphere | [2] |

Synthesis and Purification

The synthesis of this compound is most commonly achieved through a variation of the Gabriel synthesis. This method offers a reliable route to N-alkylated phthalimides, avoiding the over-alkylation often encountered with direct amination of alkyl halides.[4][5]

Synthetic Workflow

The primary synthetic route involves the reaction of potassium phthalimide with a suitable 4,4-diethoxybutyl halide. The phthalimide anion, being a soft nucleophile, readily displaces a halide from a primary alkyl halide in an SN2 reaction.[6]

Caption: Synthetic workflow for this compound.

Experimental Protocol: A Self-Validating System

The following protocol is a generalized procedure based on established methods for N-alkylation of phthalimides.[6][7] Researchers should optimize conditions for their specific laboratory setup.

Step 1: Reaction Setup

-

To a stirred solution of potassium phthalimide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 4-bromo-1,1-diethoxybutane (1.1 eq).

-

The use of DMF as a polar aprotic solvent is crucial as it effectively solvates the potassium cation, enhancing the nucleophilicity of the phthalimide anion and promoting the SN2 reaction.[3]

Step 2: Reaction Execution

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

Step 3: Work-up and Isolation

-

After cooling to room temperature, pour the reaction mixture into ice-water to precipitate the crude product.

-

Collect the solid by vacuum filtration and wash with cold water to remove residual DMF and inorganic salts.

Step 4: Purification

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.

-

Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a white solid.

Spectroscopic Characterization

While specific experimental spectra for this compound are not widely published, the expected spectral data can be predicted based on its structure and data from analogous compounds.[8][9]

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phthalimide group, the butyl chain, and the diethyl acetal.

-

δ 7.7-7.9 ppm (m, 4H): Aromatic protons of the phthalimide ring.

-

δ 4.5-4.6 ppm (t, 1H): Methine proton of the acetal group (CH(OEt)₂).

-

δ 3.4-3.7 ppm (m, 6H): Methylene protons of the two ethoxy groups and the methylene group attached to the phthalimide nitrogen (N-CH₂).

-

δ 1.6-1.8 ppm (m, 4H): Methylene protons of the butyl chain.

-

δ 1.1-1.3 ppm (t, 6H): Methyl protons of the two ethoxy groups.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide further confirmation of the structure.

-

δ 168 ppm: Carbonyl carbons of the phthalimide group.

-

δ 134 ppm, 132 ppm, 123 ppm: Aromatic carbons of the phthalimide ring.

-

δ 102 ppm: Acetal carbon (CH(OEt)₂).

-

δ 61 ppm: Methylene carbons of the ethoxy groups.

-

δ 38 ppm, 30 ppm, 25 ppm: Methylene carbons of the butyl chain.

-

δ 15 ppm: Methyl carbons of the ethoxy groups.

Mass Spectrometry

The mass spectrum (Electron Ionization) would be expected to show a molecular ion peak (M⁺) at m/z = 291. The fragmentation pattern would likely involve the loss of ethoxy groups and cleavage of the butyl chain.

Reactivity and Applications in Drug Development

The chemical reactivity of this compound is dictated by its two primary functional groups: the phthalimide and the diethyl acetal.

Phthalimide Group as a Protected Amine

The phthalimide group serves as a robust protecting group for a primary amine.[10][11] This is a cornerstone of its utility in multi-step synthesis. The amine can be deprotected under various conditions, most commonly by hydrazinolysis (the Ing-Manske procedure), which is often preferred over acidic or basic hydrolysis due to its milder conditions.[6]

Caption: Deprotection of the phthalimide group via hydrazinolysis.

Acetal Group as a Masked Aldehyde

The diethyl acetal group is a stable protecting group for an aldehyde. Under acidic conditions, the acetal can be hydrolyzed to reveal the aldehyde functionality, which can then participate in a wide range of subsequent reactions, such as reductive amination, Wittig reactions, or aldol condensations.

Potential Applications in Medicinal Chemistry

The isoindoline-1,3-dione scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticonvulsant, and anticancer properties.[12][13] this compound serves as a valuable intermediate for the synthesis of more complex molecules that incorporate a 4-aminobutanal or related pharmacophore. This bifunctional nature allows for the sequential or orthogonal elaboration of the molecule at either the amine (once deprotected) or the aldehyde (once unmasked), making it a strategic component in the synthesis of novel drug candidates.

Safety and Handling

References

-

Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved January 22, 2026, from [Link]

-

Synthesis of N-substituted phthalimides via Pd-catalyzed [4+1] cycloaddition reaction - The Royal Society of Chemistry. (n.d.). Retrieved January 22, 2026, from [Link]

-

13C NMR spectrum of phthalimide analog. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

-

Phthalimide - Wikipedia. (2023, December 28). Retrieved January 22, 2026, from [Link]

-

2-(4,4-Diethoxybutyl)-1H-isoindole-1,3 (2H)-dione - RongNa Biotechnology Co., Ltd. (n.d.). Retrieved January 22, 2026, from [Link]

-

Gabriel Synthesis. (n.d.). Retrieved January 22, 2026, from [Link]

-

13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0256501). (n.d.). Retrieved January 22, 2026, from [Link]

-

Phthalimide - NIST Chemistry WebBook. (n.d.). Retrieved January 22, 2026, from [Link]

-

Synthesis, FTIR, 13C-NMR and Temperature-Dependent 1H-NMR Characteristics of Bis-naphthalimide Derivatives. (2018). Molecules, 23(11), 2816. [Link]

-

Synthesis of N-[4-(4-pyridylthio)butyl]phthalimide - PrepChem.com. (n.d.). Retrieved January 22, 2026, from [Link]

-

A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. (2021). International Journal of Molecular Sciences, 22(14), 7654. [Link]

-

Synthesis of Some New Isoindoline-1,3-dione Based Heterocycles. (2018). Journal of Heterocyclic Chemistry, 55(1), 183-193. [Link]

-

Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. (2021). Research in Pharmaceutical Sciences, 16(4), 355-365. [Link]

-

Melting Point of Phthalimide derivatives | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

-

Synthesis and optical properties of some isoindole-1,3-dione compounds. (2017). Records of Natural Products, 11(5), 455-463. [Link]

-

Gabriel phthalimide synthesis (video) - Khan Academy. (n.d.). Retrieved January 22, 2026, from [Link]

-

The Role of N-(4-Bromobutyl)phthalimide in Advanced Organic Synthesis. (2026, January 20). Retrieved January 22, 2026, from [Link]

-

Phthalimide– Preparation, Chemical Reactions & Uses. (2022, November 8). Retrieved January 22, 2026, from [Link]

-

A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. (2022). International Journal of Molecular Sciences, 23(2), 793. [Link]

-

A guide to 13C NMR chemical shift values. (n.d.). Retrieved January 22, 2026, from [Link]

-

Phthalimide : Organic synthesis - YouTube. (2020, October 4). Retrieved January 22, 2026, from [Link]

-

N-(4-Hydroxyphenyl)Phthalimide - PubChem. (n.d.). Retrieved January 22, 2026, from [Link]

-

The Gabriel Synthesis - Master Organic Chemistry. (2025, June 5). Retrieved January 22, 2026, from [Link]

Sources

- 1. cymitquimica.com [cymitquimica.com]

- 2. This compound - CAS:32464-55-4 - Sunway Pharm Ltd [3wpharm.com]

- 3. 2-(4,4-Diethoxybutyl)-1H-isoindole-1,3 (2H)-dione, CasNo.32464-55-4 RongNa Biotechnology Co., Ltd China (Mainland) [rongna.lookchem.com]

- 4. Phthalimide | C8H5NO2 | CID 6809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Khan Academy [khanacademy.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. prepchem.com [prepchem.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Phthalimide - Wikipedia [en.wikipedia.org]

- 11. Phthalimide- Preparation, Chemical Reactions & Uses [turito.com]

- 12. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

"2-(4,4-Diethoxybutyl)isoindoline-1,3-dione" molecular weight

An In-Depth Technical Guide to 2-(4,4-Diethoxybutyl)isoindoline-1,3-dione

This technical guide provides a comprehensive overview of this compound, a key intermediate in synthetic organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into its physicochemical properties, synthesis, analytical characterization, applications, and safety protocols, with a foundational focus on its molecular weight and structure.

This compound belongs to the phthalimide class of compounds. The isoindoline-1,3-dione moiety is a significant structural motif in medicinal chemistry, known for a wide spectrum of biological activities, including anti-inflammatory, anticonvulsant, and analgesic properties.[1][2] This particular derivative is primarily utilized as a synthetic intermediate, leveraging the phthalimide group as a masked primary amine. Its structure, featuring a diethoxybutyl chain, makes it a valuable precursor for introducing a protected four-carbon chain with a terminal aldehyde equivalent into a target molecule. The acetal group (diethoxy) provides stability under various reaction conditions where a free aldehyde would be reactive, thus serving as a crucial protecting group.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are critical for its handling, storage, and use in quantitative chemical synthesis.

| Property | Value | Source(s) |

| Molecular Weight | 291.34 g/mol | [3] |

| Molecular Formula | C₁₆H₂₁NO₄ | [3] |

| CAS Number | 32464-55-4 | [4][5] |

| Appearance | White powder | [6] |

| Storage Conditions | Sealed in a dry place, at room temperature or 2-8°C | [3][4] |

Synthesis and Reaction Mechanisms

The primary route for the synthesis of this compound is the Gabriel Synthesis , a robust and well-established method for preparing primary amines and their protected precursors.[7][8]

The Gabriel Synthesis: A Self-Validating Protocol

The Gabriel synthesis is favored because it prevents the over-alkylation that is often problematic when synthesizing amines from alkyl halides and ammonia. The phthalimide's nitrogen is rendered non-nucleophilic after the initial alkylation due to the electron-withdrawing effects of the two adjacent carbonyl groups, thus ensuring the reaction stops at the desired N-alkylphthalimide stage.[8]

The synthesis of this compound involves the Sₙ2 reaction between potassium phthalimide and a suitable 4,4-diethoxybutyl halide, such as 4-bromo-1,1-diethoxybutane.

Experimental Protocol (Proposed)

While a specific protocol for this exact compound is not widely published, the following procedure is based on well-established methods for the Gabriel synthesis using dimethylformamide (DMF) as a solvent, which is known to accelerate the reaction.[7][9]

Step 1: Preparation of the Nucleophile Potassium phthalimide is the nucleophile of choice. It is commercially available or can be prepared by reacting phthalimide with a base like potassium hydroxide. The N-H proton of phthalimide is acidic (pKa ≈ 8.3) due to the resonance stabilization of the resulting anion.[10]

Step 2: N-Alkylation

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium phthalimide (1.0 equivalent) in anhydrous dimethylformamide (DMF).

-

Add 4-bromo-1,1-diethoxybutane (1.0-1.2 equivalents) to the solution. The use of a slight excess of the alkyl halide can help drive the reaction to completion.

-

Heat the reaction mixture, typically between 60-100°C, and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into cold water to precipitate the product.

-

Collect the solid product by vacuum filtration, wash with water to remove residual DMF and inorganic salts, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the Gabriel synthesis of the target compound.

Analytical Characterization

| Technique | Expected Characteristics |

| ¹H NMR | - Aromatic Protons: Multiplets in the range of δ 7.7-7.9 ppm corresponding to the four protons on the phthalimide ring. - Acetal Proton: A triplet around δ 4.5 ppm (-CH(OEt)₂). - Ethoxy Protons: A quartet around δ 3.4-3.6 ppm (-OCH₂CH₃) and a triplet around δ 1.2 ppm (-OCH₂CH₃). - Butyl Chain Protons: Multiplets corresponding to the -N-CH₂- and -(CH₂)₂- protons between δ 1.6-3.8 ppm. |

| ¹³C NMR | - Carbonyl Carbons: Peaks around δ 168 ppm. - Aromatic Carbons: Peaks in the range of δ 123-134 ppm. - Acetal Carbon: A peak around δ 103 ppm. - Ethoxy Carbons: Peaks around δ 60 ppm (-OCH₂) and δ 15 ppm (-CH₃). - Butyl Chain Carbons: Peaks in the aliphatic region (δ 20-40 ppm). |

| Mass Spec. | - Molecular Ion (M⁺): Expected at m/z = 291.15. - Common Fragments: Loss of ethoxy groups (-45), the entire diethoxy group (-103), and fragmentation of the phthalimide moiety. |

Applications in Drug Discovery and Organic Synthesis

The primary utility of this compound lies in its role as a versatile building block.

Precursor to 4,4-Diethoxybutylamine

The phthalimide group serves as an excellent protecting group for a primary amine. It can be readily removed under mild conditions, most commonly via the Ing-Manske procedure using hydrazine (N₂H₄).[9] This reaction cleaves the N-alkylphthalimide to release the free primary amine, 4,4-diethoxybutylamine, and the stable phthalhydrazide byproduct.[7]

This resulting amine is a valuable synthetic intermediate itself. The acetal-protected aldehyde functionality allows for further chemical transformations on the amine without affecting the latent aldehyde.

Role as a Synthetic Building Block

The deprotected 4,4-diethoxybutylamine can be used in a variety of subsequent reactions:

-

Reductive Amination: To form secondary or tertiary amines.

-

Amide Coupling: To synthesize more complex molecules.

-

Heterocycle Synthesis: As a key component in the construction of nitrogen-containing ring systems.

The acetal can then be hydrolyzed under acidic conditions to unmask the aldehyde, which can undergo reactions such as Wittig olefination, aldol condensation, or further oxidation/reduction.

Logical Workflow in Synthesis

Caption: Synthetic utility of the title compound as a protected bifunctional building block.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound is not widely available. However, based on the known hazards of related phthalimide and isoindoline derivatives, the following precautions are recommended.[11]

| Hazard Category | Recommendations |

| Eye Contact | May cause serious eye irritation. Wear chemical safety goggles.[11] |

| Skin Contact | May cause skin irritation. Wear chemically resistant gloves.[11] |

| Inhalation | May cause respiratory irritation. Handle in a well-ventilated area or a fume hood.[11] |

| Ingestion | May be harmful if swallowed. |

| Personal Protective Equipment (PPE) | Standard laboratory PPE including safety glasses, lab coat, and gloves are required. |

| Disposal | Dispose of in accordance with local, state, and federal regulations. |

Conclusion

This compound, with a molecular weight of 291.34 g/mol , is a valuable and specialized chemical intermediate. Its synthesis via the Gabriel reaction provides a reliable method for its preparation. Its true utility is realized in its role as a protected precursor to 4,4-diethoxybutylamine, offering chemists a bifunctional building block to construct complex molecules, particularly in the realm of pharmaceutical and bioactive compound synthesis. Proper handling and adherence to safety protocols are essential when working with this and related chemical compounds.

References

- This reference is not available in the provided search results.

- This reference is not available in the provided search results.

- This reference is not available in the provided search results.

- This reference is not available in the provided search results.

-

Master Organic Chemistry. The Gabriel Synthesis. (2025-06-05). [Link]

- This reference is not available in the provided search results.

- This reference is not available in the provided search results.

- This reference is not available in the provided search results.

-

Cambridge University Press. Gabriel Synthesis. [Link]

-

Master Organic Chemistry. The Gabriel Synthesis For Making Primary Amines. (2025-06-05). [Link]

- This reference is not available in the provided search results.

- This reference is not available in the provided search results.

-

National Institutes of Health. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. (2021-07-18). [Link]

-

PubMed. Isoindoline-1,3-dione Derivatives as Prototypes for Anticonvulsant Drug Discovery. (2025-01-09). [Link]

Sources

- 1. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isoindoline-1,3-dione Derivatives as Prototypes for Anticonvulsant Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - CAS:32464-55-4 - Sunway Pharm Ltd [3wpharm.com]

- 4. 32464-55-4|this compound|BLD Pharm [bldpharm.com]

- 5. 2-(4,4-Diethoxybutyl)-1H-isoindole-1,3 (2H)-dione | 32464-55-4 [chemicalbook.com]

- 6. 2-(4,4-Diethoxybutyl)-1H-isoindole-1,3 (2H)-dione, CasNo.32464-55-4 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 7. cambridge.org [cambridge.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Gabriel Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]

- 10. organicchemistrytutor.com [organicchemistrytutor.com]

- 11. fishersci.com [fishersci.com]

"2-(4,4-Diethoxybutyl)isoindoline-1,3-dione" structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of 2-(4,4-Diethoxybutyl)isoindoline-1,3-dione

Introduction

In the landscape of pharmaceutical and materials science research, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent investigations are built. An error in structural assignment can invalidate extensive biological, toxicological, and mechanistic studies, leading to significant loss of time and resources. This guide provides a comprehensive, in-depth walkthrough of the analytical methodologies required to elucidate and confirm the structure of This compound (CAS No: 32464-55-4), a member of the N-substituted phthalimide family.[1][2][3] Phthalimides are crucial structural motifs in medicinal chemistry, known for a wide range of biological activities including anti-inflammatory, analgesic, and anticonvulsant properties.[4]

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of techniques to explain the causal logic behind experimental choices and data interpretation, creating a self-validating analytical workflow. We will dissect the molecule's predicted spectral characteristics and detail the protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, culminating in an integrated confirmation of the target structure.

Predicted Structural Features and Analytical Strategy

The compound name, this compound, implies a specific molecular architecture. Our analytical strategy is predicated on verifying the presence and connectivity of three key structural components:

-

The Phthalimide Moiety: A rigid, aromatic dicarboximide system.

-

The Butyl Linker: A four-carbon aliphatic chain connecting the phthalimide nitrogen to the acetal group.

-

The Diethyl Acetal Group: A terminal functional group protecting an aldehyde, characterized by a methine proton (CH) bonded to two ethoxy groups.

Our approach is to use a suite of spectroscopic techniques where the results from each method corroborate the others, providing an unshakeable structural proof.

Workflow for Structure Elucidation

Caption: A workflow diagram illustrating the integrated approach to structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. We will employ ¹H NMR to map the proton environments and their connectivity, and ¹³C NMR with Distortionless Enhancement by Polarization Transfer (DEPT) to identify all unique carbon atoms and their types (CH₃, CH₂, CH, C).

¹H NMR Spectroscopy: Analysis and Protocol

Expertise & Experience: The ¹H NMR spectrum will provide definitive evidence for the three key structural components. We anticipate a distinct aromatic region for the phthalimide protons, a series of aliphatic signals for the butyl chain, and characteristic signals for the diethyl acetal group. The acetal's ethoxy groups may exhibit magnetic non-equivalence (diastereotopicity), a subtle but important confirmatory feature where the two methylene protons on each ethyl group are in slightly different magnetic environments and appear as distinct signals.[5]

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality Behind Prediction |

|---|---|---|---|---|

| ~ 7.85 | m | 2H | H-Ar (AA') | Protons on the phthalimide ring adjacent to the carbonyl groups are deshielded by the anisotropic effect of the C=O bonds. |

| ~ 7.73 | m | 2H | H-Ar (BB') | Protons further from the carbonyls are slightly less deshielded, forming a complex second-order multiplet with the AA' protons. |

| ~ 4.45 | t | 1H | H-4 (Acetal CH) | The methine proton is deshielded by two adjacent electronegative oxygen atoms. It is coupled to the adjacent CH₂ group (H-3). |

| ~ 3.75 | t | 2H | H-1 (N-CH₂) | The methylene group attached to the electronegative nitrogen of the imide is significantly deshielded. Coupled to H-2. |

| ~ 3.60 | m | 2H | H-a (OCH₂) | Diastereotopic methylene protons of the ethoxy groups, deshielded by the adjacent oxygen. Coupled to the methyl protons (H-b). |

| ~ 3.45 | m | 2H | H-a' (OCH₂) | The other set of diastereotopic methylene protons. |

| ~ 1.80 | m | 2H | H-2 | Standard aliphatic methylene protons, coupled to H-1 and H-3. |

| ~ 1.65 | m | 2H | H-3 | Standard aliphatic methylene protons, coupled to H-2 and the acetal methine (H-4). |

| ~ 1.20 | t | 6H | H-b (CH₃) | Methyl protons of the two ethoxy groups, appearing as a triplet due to coupling with the adjacent methylene protons (H-a/a'). |

Trustworthiness: Self-Validating Experimental Protocol

This protocol ensures high-quality, reproducible data for unambiguous structural assignment.[6]

Step-by-Step Protocol for ¹H NMR

-

Sample Preparation: Weigh approximately 5-10 mg of purified this compound into a clean, dry 5 mm NMR tube.

-

Solvent Addition: Add ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Dissolution: Cap the tube and invert gently until the sample is fully dissolved. A brief, gentle vortex may be used if necessary. The solution must be clear and free of particulates.

-

Instrument Setup: Insert the sample into the NMR spectrometer (400 MHz or higher). Lock the spectrometer on the deuterium signal of CDCl₃ and shim the magnetic field to achieve optimal homogeneity.

-

Data Acquisition: Acquire the spectrum using standard parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 2 seconds, and 16 scans.

-

Data Processing: Apply Fourier transform, phase the spectrum, and calibrate the chemical shift by setting the TMS peak to 0.00 ppm. Integrate all signals to determine their relative proton ratios.

¹³C NMR and DEPT Spectroscopy

Expertise & Experience: ¹³C NMR will confirm the carbon count (16 unique carbons expected), while DEPT experiments will differentiate them by the number of attached protons. This is crucial for confirming the presence of the two carbonyls, the four distinct aromatic carbons (due to symmetry), the four carbons of the butyl chain, and the carbons of the diethyl acetal.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | DEPT-135 | Assignment | Causality Behind Prediction |

|---|---|---|---|

| ~ 168.4 | Absent | C=O (Imide) | Carbonyl carbons are highly deshielded and appear far downfield. |

| ~ 134.0 | Positive | C-Ar (CH) | Aromatic CH carbons appear in this region. |

| ~ 132.1 | Absent | C-Ar (Quaternary) | Quaternary carbons of the phthalimide ring to which the imide is fused. |

| ~ 123.2 | Positive | C-Ar (CH) | Aromatic CH carbons. |

| ~ 102.5 | Positive | C-4 (Acetal CH) | The acetal carbon is significantly deshielded by two oxygen atoms. |

| ~ 61.5 | Negative | C-a (OCH₂) | Methylene carbons attached to oxygen. |

| ~ 37.8 | Negative | C-1 (N-CH₂) | Methylene carbon attached to nitrogen. |

| ~ 30.1 | Negative | C-3 | Standard aliphatic methylene carbon. |

| ~ 23.5 | Negative | C-2 | Standard aliphatic methylene carbon. |

| ~ 15.3 | Positive | C-b (CH₃) | Terminal methyl carbons of the ethoxy groups. |

Trustworthiness: Self-Validating Experimental Protocol

Step-by-Step Protocol for ¹³C NMR & DEPT

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrument Setup: Tune the spectrometer for ¹³C observation.

-

Data Acquisition: Acquire a standard proton-decoupled ¹³C spectrum (typically requires more scans than ¹H, e.g., 256-1024). Subsequently, run DEPT-90 (shows only CH signals) and DEPT-135 (shows CH/CH₃ as positive signals and CH₂ as negative signals) experiments.

-

Data Processing: Process the spectra similarly to the ¹H spectrum, using the TMS signal at 0.00 ppm for calibration. Correlate the signals across the three spectra to assign each carbon.

Mass Spectrometry (MS)

MS provides the molecular weight and, through fragmentation analysis, crucial information about the molecule's substructures.[7] We will use a high-resolution technique like ESI-QTOF to obtain an accurate mass measurement, confirming the molecular formula, and to study the fragmentation pathways.

Expertise & Experience: The molecular formula C₁₆H₂₁NO₄ gives an exact mass of 291.1471 Da.[1] We expect to see a prominent protonated molecular ion [M+H]⁺ at m/z 292.1543 in positive ion mode. The fragmentation pattern will be dictated by the weakest bonds and the stability of the resulting fragments. Key cleavages are predicted at the acetal C-O bonds and along the alkyl chain.

Predicted High-Resolution MS Data (ESI Positive Mode)

| m/z (Predicted) | Ion Formula | Identity |

|---|---|---|

| 292.1543 | [C₁₆H₂₂NO₄]⁺ | [M+H]⁺ |

| 246.1179 | [C₁₄H₁₆NO₃]⁺ | [M+H - EtOH]⁺ |

| 218.0863 | [C₁₂H₁₂NO₃]⁺ | [M+H - EtOH - C₂H₄]⁺ |

| 200.0757 | [C₁₂H₁₀NO₂]⁺ | [M+H - CH(OEt)₂]⁺ |

| 160.0393 | [C₉H₆NO₂]⁺ | Phthalimidomethyl cation |

| 148.0237 | [C₈H₄NO₂]⁺ | Phthalimide cation |

Trustworthiness: Self-Validating Experimental Protocol

Step-by-Step Protocol for ESI-QTOF MS

-

Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent like methanol or acetonitrile, with 0.1% formic acid to promote protonation.

-

Instrument Setup: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

-

Data Acquisition (MS1): Infuse the sample solution into the ESI source. Acquire a full scan mass spectrum to identify the protonated molecular ion [M+H]⁺.

-

Data Acquisition (MS/MS): Select the [M+H]⁺ ion (m/z 292.15) for collision-induced dissociation (CID). Acquire the product ion spectrum (MS/MS) to observe the fragmentation pattern.

-

Data Analysis: Determine the elemental composition of the parent ion and its major fragments using the accurate mass measurements. Propose a fragmentation pathway consistent with the observed product ions.

Predicted MS Fragmentation Pathway

The fragmentation is initiated from the protonated molecular ion. The acetal group is a likely site of initial fragmentation, followed by cleavages along the alkyl chain.

Caption: Predicted fragmentation pathway for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Expertise & Experience: The IR spectrum should prominently feature the characteristic absorptions of the imide carbonyl groups. The distinction between symmetric and asymmetric C=O stretching is a hallmark of the phthalimide structure. We also expect to see signals for aromatic C-H, aliphatic C-H, and the C-O bonds of the acetal.[8][9][10]

Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

|---|---|---|

| ~ 3070 | Aromatic C-H | Stretching |

| 2975 - 2850 | Aliphatic C-H | Stretching |

| ~ 1775 | Imide C=O | Asymmetric Stretching |

| ~ 1710 | Imide C=O | Symmetric Stretching |

| ~ 1600, 1470 | Aromatic C=C | Stretching |

| 1120 - 1050 | Acetal C-O | Stretching |

Trustworthiness: Self-Validating Experimental Protocol

Step-by-Step Protocol for FTIR-ATR

-

Instrument Preparation: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups in the proposed structure.

Integrated Data Analysis and Final Confirmation

The power of this multi-technique approach lies in the integration of all data points. The structure of this compound is confirmed when:

-

MS confirms the molecular formula (C₁₆H₂₁NO₄) through an accurate mass measurement of the [M+H]⁺ ion at m/z 292.1543.

-

IR confirms the presence of the key functional groups: imide carbonyls (~1775, 1710 cm⁻¹), aromatic rings (~1600, 1470 cm⁻¹), and C-O bonds (~1100 cm⁻¹).

-

¹³C NMR confirms the presence of 16 carbons, including two carbonyls, six aromatic carbons, and eight aliphatic carbons, with DEPT confirming the specific types (CH₃, CH₂, CH).

-

¹H NMR confirms the connectivity and relative number of protons. The integration values match the proposed structure (4 aromatic H, 10 aliphatic H on the chain/acetal, and 6 H on the methyl groups). The coupling patterns (e.g., triplets and multiplets) are consistent with the proposed neighbor relationships between protons.

When all these conditions are met, the structural assignment is validated with an exceptionally high degree of confidence.

Conclusion

The structure elucidation of this compound is a systematic process that relies on the synergistic application of modern spectroscopic techniques. By following the detailed protocols and interpretive logic outlined in this guide, researchers can establish a self-validating workflow. The convergence of data from NMR, MS, and IR provides an unambiguous confirmation of the molecular structure, ensuring the integrity and reliability of any subsequent scientific investigation involving this compound.

References

-

Singh, P., et al. (2022). Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents. ACS Omega. Available at: [Link]

-

ResearchGate. Fragmentation pathways of n-substituted phthalimide derivatives using electrospray ionization quadrupole time-of-flight mass spectrometry. Available at: [Link]

-

Taiwo, F. O., et al. (2021). Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities. Journal of Pharmaceutical Research International. Available at: [Link]

-

GSC Online Press. Synthesis, characterization and in vitro antimicrobial activity of cyclic imide: Isoindoline-1, 3-dione derivatives. Available at: [Link]

-

ACG Publications. Synthesis and optical properties of some isoindole-1,3-dione compounds. Available at: [Link]

-

RSC Publishing. (2017). Fused multifunctionalized isoindole-1,3-diones via the coupled oxidation of imidazoles and tetraynes. Available at: [Link]

-

NIH National Center for Biotechnology Information. Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. Available at: [Link]

-

RACO. Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Available at: [Link]

-

Chemistry Stack Exchange. Magnetic non-equivalence of acetal protons. Available at: [Link]

-

ResearchGate. Structure and route for the synthesis of isoindoline/isoindoline-1,3-dione. Available at: [Link]

-

Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available at: [Link]

-

NIH National Center for Biotechnology Information. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Available at: [Link]

Sources

- 1. This compound - CAS:32464-55-4 - Sunway Pharm Ltd [3wpharm.com]

- 2. 2-(4,4-Diethoxybutyl)-1H-isoindole-1,3 (2H)-dione | 32464-55-4 [chemicalbook.com]

- 3. 32464-55-4|this compound|BLD Pharm [bldpharm.com]

- 4. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. scienceready.com.au [scienceready.com.au]

- 8. pubs.acs.org [pubs.acs.org]

- 9. printo.2promojournal.com [printo.2promojournal.com]

- 10. acgpubs.org [acgpubs.org]

Spectroscopic data of "2-(4,4-Diethoxybutyl)isoindoline-1,3-dione"

Initiating Data Search

I'm starting by thoroughly searching for spectroscopic data on "2-(4,4 -Diethoxybutyl)isoindoline-1,3-dione." My focus is on finding ¹H NMR, ¹³C NMR, Mass Spec, and IR data in reliable chemical databases and scientific journals.

Structuring Technical Guide

I've moved on to analyzing the data and constructing the guide. I'm focusing on key structural features and spectral interpretations. I plan to use tables for presentation and diagrams for clarity. I will also incorporate experimental procedures with citations. A complete references section is in progress as well.

Developing Structural Analysis

I'm now analyzing the spectral data for key structural features and trying to find the experimental protocols for synthesis. I'm building dedicated sections for each spectroscopic method, presenting data in tables and explaining peak assignments, backed by clear diagrams. A detailed experimental section is also in the works. My goal is a comprehensive guide.

Synthesis and Characterization of 2-(4,4-Diethoxybutyl)isoindoline-1,3-dione: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical overview of the synthesis and characterization of 2-(4,4-diethoxybutyl)isoindoline-1,3-dione, a valuable synthetic intermediate. The primary synthetic route detailed is the Gabriel synthesis, a robust method for the N-alkylation of phthalimide that prevents the over-alkylation common in other amine syntheses.[1][2][3] This document offers a detailed, step-by-step experimental protocol, explaining the rationale behind procedural choices to ensure reproducibility and understanding. Furthermore, it outlines a complete characterization workflow using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Expected data and spectral features are presented in a clear, tabular format to aid researchers in verifying the successful synthesis and purity of the target compound.

Introduction

Isoindoline-1,3-dione, commonly known as phthalimide, serves as a foundational scaffold in a vast array of biologically active molecules and synthetic intermediates.[4] The imide nitrogen of phthalimide is sufficiently acidic (pKa ≈ 8.3) to be deprotonated by a moderately strong base, forming a potent nucleophile.[5] This reactivity is harnessed in the Gabriel synthesis to form N-alkylated phthalimides, which are stable, crystalline solids that act as protected primary amines.[1][3]

The target molecule, this compound (CAS 32464-55-4), is a particularly useful intermediate.[6][7][8][9] It incorporates the phthalimide protecting group attached to a four-carbon chain terminating in a diethyl acetal. This acetal group serves as a stable protecting group for an aldehyde functionality. Consequently, this molecule is a direct precursor to 4-aminobutanal, a key building block in the synthesis of various alkaloids, pharmaceuticals, and other complex nitrogen-containing heterocycles. This guide details a reliable method for its preparation and provides a thorough framework for its structural confirmation.

Synthesis Methodology

Principle: The Gabriel Synthesis

The synthesis of this compound is most effectively achieved via the Gabriel synthesis.[3][10] This method involves the nucleophilic substitution (SN2) reaction between the potassium salt of phthalimide and a primary alkyl halide.[1][5]

The key advantages of this approach are:

-

Prevention of Over-Alkylation: The phthalimide anion can only be alkylated once. The two electron-withdrawing carbonyl groups significantly decrease the nucleophilicity of the nitrogen atom in the N-alkylated product, preventing subsequent reactions with the alkyl halide.[1][2] This ensures the clean formation of the desired mono-alkylated product, avoiding the mixtures of primary, secondary, and tertiary amines often obtained from direct alkylation of ammonia.[5]

-

High Yields: The reaction is generally efficient and high-yielding for primary alkyl halides.

-

Stable Intermediate: The resulting N-alkylphthalimide is typically a stable, crystalline solid that is easily purified by recrystallization.

The overall reaction is as follows:

(Self-generated image, not from search results) Potassium phthalimide reacts with 4-bromobutyraldehyde diethyl acetal in an SN2 reaction to yield the target product and potassium bromide.

Experimental Workflow

The following diagram outlines the complete workflow from reaction setup to final product characterization.

Caption: Workflow from synthesis to characterization.

Detailed Experimental Protocol

Materials and Reagents:

-

Potassium Phthalimide (≥98%)

-

4-Bromobutyraldehyde diethyl acetal (≥95%)

-

N,N-Dimethylformamide (DMF), anhydrous (≥99.8%)

-

Ethanol, Reagent Grade

-

Deionized Water

-

Standard laboratory glassware, magnetic stirrer, heating mantle, and filtration apparatus.

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add potassium phthalimide (1.85 g, 10 mmol) and anhydrous N,N-dimethylformamide (50 mL).

-

Addition of Alkyl Halide: Begin stirring the suspension and add 4-bromobutyraldehyde diethyl acetal (2.25 g, 10 mmol) to the flask.

-

Heating: Heat the reaction mixture in an oil bath maintained at 80-90 °C. Continue heating with vigorous stirring for 12-18 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Rationale: Heating provides the necessary activation energy for the reaction. The extended reaction time ensures the completion of the SN2 displacement.

-

-

Workup - Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing 200 mL of ice-cold water while stirring. A white precipitate should form.

-

Rationale: The organic product is insoluble in water, while the DMF solvent and the potassium bromide byproduct are soluble. This step effectively precipitates the crude product and removes the bulk of the impurities.

-

-

Workup - Filtration: Allow the precipitate to stir in the cold water for 30 minutes to fully crystallize. Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid cake thoroughly with cold deionized water (3 x 50 mL) to remove any residual DMF and salts.

-

Purification: The crude product can be purified by recrystallization. Transfer the solid to a flask and dissolve it in a minimum amount of hot ethanol. Add hot water dropwise until the solution becomes faintly turbid. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.

-

Final Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum to a constant weight.

Characterization and Data Analysis

Unambiguous structural confirmation of the synthesized this compound is achieved through a combination of spectroscopic methods.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~ 7.85 | m | 2H | Ar-H | Protons on the phthalimide ring adjacent to the carbonyl groups. |

| ~ 7.72 | m | 2H | Ar-H | Inner protons on the phthalimide ring. |

| ~ 4.45 | t | 1H | -CH(OEt)₂ | Acetal proton, split by the adjacent CH₂ group. |

| ~ 3.75 | t | 2H | -N-CH₂- | Methylene group attached to the imide nitrogen, split by the adjacent CH₂. |

| ~ 3.65 | m | 2H | -O-CH₂-CH₃ | Methylene protons of the ethoxy groups. |

| ~ 3.48 | m | 2H | -O-CH₂-CH₃ | Methylene protons of the ethoxy groups. |

| ~ 1.75 | m | 4H | -CH₂-CH₂- | The two central methylene groups of the butyl chain. |

| ~ 1.20 | t | 6H | -O-CH₂-CH₃ | Methyl protons of the two ethoxy groups. |

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~ 168.4 | C =O | Imide carbonyl carbons. |

| ~ 134.0 | Ar-C | Aromatic carbons of the phthalimide ring (CH). |

| ~ 132.1 | Ar-C | Quaternary aromatic carbons of the phthalimide ring. |

| ~ 123.2 | Ar-C | Aromatic carbons of the phthalimide ring (CH). |

| ~ 102.5 | -C H(OEt)₂ | Acetal carbon. |

| ~ 61.5 | -O-C H₂-CH₃ | Methylene carbons of the ethoxy groups. |

| ~ 37.5 | -N-C H₂- | Methylene carbon attached to the nitrogen. |

| ~ 31.0 | -C H₂-CH(OEt)₂ | Methylene carbon adjacent to the acetal. |

| ~ 24.0 | -N-CH₂-C H₂- | Methylene carbon in the butyl chain. |

| ~ 15.3 | -O-CH₂-C H₃ | Methyl carbons of the ethoxy groups. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

|---|---|---|---|

| ~ 1770 | Strong | C=O stretch (asymmetric) | Characteristic imide carbonyl absorption.[11][12] |

| ~ 1710 | Strong | C=O stretch (symmetric) | Characteristic imide carbonyl absorption.[11][12] |

| ~ 3050-3100 | Medium-Weak | Aromatic C-H stretch | C-H bonds of the benzene ring. |

| ~ 2850-2980 | Medium | Aliphatic C-H stretch | C-H bonds of the butyl and ethyl groups. |

| ~ 1385 | Strong | C-N stretch | Imide C-N bond vibration. |

| ~ 1120, 1060 | Strong | C-O stretch | Acetal C-O single bond stretches. |

The absence of a broad absorption band around 3200 cm⁻¹ confirms the successful N-alkylation, as it indicates the lack of an N-H bond.[11]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns.

Table 4: Expected Mass Spectrometry Data

| m/z | Ion | Rationale |

|---|---|---|

| 291.15 | [M]⁺ | Molecular ion peak corresponding to the molecular formula C₁₆H₂₁NO₄.[6] |

| 292.15 | [M+H]⁺ | Protonated molecular ion, commonly observed in ESI-MS. |

| 246 | [M-OEt]⁺ | Loss of an ethoxy group (-OC₂H₅). |

| 160 | [C₈H₄O₂N-CH₂]⁺ | Fragment corresponding to the phthalimidomethyl cation, a common fragmentation pathway for N-alkylphthalimides.[13] |

| 147 | [C₈H₅NO₂]⁺ | Phthalimide radical cation. |

| 103 | [CH(OEt)₂]⁺ | Acetal fragment. |

Safety, Handling, and Storage

-

Safety: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. DMF is a skin and respiratory irritant. Alkyl halides are potentially toxic and should be handled with care.

-

Handling: Avoid inhalation of dust and vapors. Avoid contact with skin and eyes.

-

Storage: The final product, this compound, should be stored in a tightly sealed container in a cool, dry place away from incompatible materials.[6][7]

Conclusion

This guide has detailed a reliable and efficient protocol for the synthesis of this compound using the Gabriel synthesis. The rationale behind each step of the procedure has been explained to provide a deeper understanding of the chemistry involved. Furthermore, a comprehensive analytical framework utilizing NMR, IR, and MS has been presented, with expected data tabulated for easy reference. This allows for the unambiguous confirmation of the product's identity and purity. The successful application of this methodology provides researchers with a valuable intermediate, primed for further elaboration in the fields of medicinal chemistry and complex molecule synthesis.

References

-

Tandem mass spectrometry and accurate mass analysis of some N-arylphthalimides. IV. Rapid Communications in Mass Spectrometry. Available at: [Link]

-

Organic Nitrogen Compounds VIII: Imides. Spectroscopy Online. Available at: [Link]

-

IR SPECTROSCOPY OF THE PROTONATION PROCESS OF PHTHALIMIDE DERIVATIVES. CORE. Available at: [Link]

-

Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide. PubMed. Available at: [Link]

-

Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide. ScienceDirect. Available at: [Link]

-

Gabriel phthalimide synthesis (video). Khan Academy. Available at: [Link]

-

Gabriel Synthesis. Cambridge University Press. Available at: [Link]

-

The Gabriel Synthesis. Master Organic Chemistry. Available at: [Link]

-

Gabriel synthesis. Wikipedia. Available at: [Link]

-

The Gabriel Synthesis. Chemistry Steps. Available at: [Link]

-

Structure and route for the synthesis of isoindoline/isoindoline-1,3-dione. ResearchGate. Available at: [Link]

-

Synthesis and optical properties of some isoindole-1,3-dione compounds. ACG Publications. Available at: [Link]

-

Fragmentation pathways of n-substituted phthalimide derivatives using electrospray ionization quadrupole time-of-flight mass spectrometry. ResearchGate. Available at: [Link]

-

potassium phthalimide. Organic Syntheses Procedure. Available at: [Link]

-

This compound. MySkinRecipes. Available at: [Link]

-

Synthesis of N-[4-(4-pyridylthio)butyl]phthalimide. PrepChem.com. Available at: [Link]

-

Phthalimide, N-(2-bromoethyl). Organic Syntheses Procedure. Available at: [Link]

-

A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. National Institutes of Health. Available at: [Link]

-

Mass-spectrometric studying the radiolysis of low molecular compounds modelling the fragments of polyimide chains. OSTI.GOV. Available at: [Link]

-

Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. PubMed Central. Available at: [Link]

-

13 C -NMR spectrum of the compound 2-(4-aminophenyl)isoindoline-1,3-dione. ResearchGate. Available at: [Link]

-

Potassium phthalimide as efficient basic organocatalyst for the synthesis of 3,4-disubstituted isoxazol-5(4H)-ones in aqueous medium. ResearchGate. Available at: [Link]

-

Synthesis of isoindolinones. Organic Chemistry Portal. Available at: [Link]

-

2-(4,4-Diethoxybutyl)-1H-isoindole-1,3 (2H)-dione. RongNa Biotechnology Co., Ltd. Available at: [Link]

-

Gabriel Synthesis. Chemistry LibreTexts. Available at: [Link]

- Method for preparing N-butylphthalimide. Google Patents.

-

Expedient access to N-alkylphthalimides via redox-neutral photocatalysed Giese-type reactions. Royal Society of Chemistry. Available at: [Link]

-

Accessing an Azaborine Building Block: Synthesis and Substitution Reactions of 2-Chloromethyl-2,1-borazaronaphthalene. National Institutes of Health. Available at: [Link]

Sources

- 1. Khan Academy [khanacademy.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 4. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. This compound - CAS:32464-55-4 - Sunway Pharm Ltd [3wpharm.com]

- 7. 32464-55-4|this compound|BLD Pharm [bldpharm.com]

- 8. 2-(4,4-Diethoxybutyl)-1H-isoindole-1,3 (2H)-dione, CasNo.32464-55-4 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 9. 2-(4,4-Diethoxybutyl)-1H-isoindole-1,3 (2H)-dione | 32464-55-4 [chemicalbook.com]

- 10. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [cambridge.org]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. acgpubs.org [acgpubs.org]

- 13. Tandem mass spectrometry and accurate mass analysis of some N-arylphthalimides. IV - PubMed [pubmed.ncbi.nlm.nih.gov]

Strategic Application of the Phthalimide Protecting Group for 4-Aminobutanal in Complex Synthesis

An In-depth Technical Guide for Drug Development Professionals

Abstract: 4-Aminobutanal is a valuable bifunctional building block in medicinal chemistry and drug development, offering both a reactive nucleophilic amine and an electrophilic aldehyde for diverse synthetic transformations. However, its inherent bifunctionality presents a significant chemoselectivity challenge. To leverage the reactivity of the aldehyde, the primary amine must be temporarily masked with a robust protecting group. This guide provides an in-depth technical overview of the strategic use of the phthalimide group for the protection of 4-aminobutanal. We will explore the causality behind experimental choices, present validated protocols for both protection and deprotection, and discuss the critical considerations necessary to preserve the integrity of the sensitive aldehyde moiety.

The Challenge of Chemoselectivity with Bifunctional Reagents

In the landscape of organic synthesis, bifunctional molecules like 4-aminobutanal are powerful intermediates. The presence of two distinct reactive centers—a primary amine and an aldehyde—allows for sequential, orthogonal chemical modifications. However, this versatility is also the source of its primary challenge. The nucleophilic amine can readily react with the electrophilic aldehyde of another molecule, leading to undesired self-condensation and polymerization.

To execute a synthetic route that relies on the specific reactivity of the aldehyde (e.g., in reductive amination, Wittig reactions, or condensations), the amine must be rendered inert. This necessitates the use of a protecting group that is:

-

Robust: Stable to the reaction conditions required for modifying the aldehyde.

-

Selectively Removable: Can be cleaved under conditions that do not degrade the target molecule.

-

High-Yielding: Can be introduced and removed with high efficiency to maximize the overall yield of the synthetic sequence.

The phthalimide group (Phth) emerges as a superior candidate for this purpose, offering exceptional stability under a wide range of conditions.

The Phthalimide Group: A Robust Solution for Primary Amine Protection

The use of phthalimide as a protecting group for primary amines is a cornerstone of organic synthesis, famously established by the Gabriel Synthesis.[1][2] In this method, the potassium salt of phthalimide undergoes nucleophilic substitution with a primary alkyl halide to form an N-alkylphthalimide.[2][3] This approach effectively converts a primary amine into a highly stable imide, preventing the over-alkylation often seen with direct ammonia alkylation.[1]

Causality: Why Choose Phthalimide?

The selection of the phthalimide group is rooted in its electronic structure. The nitrogen atom is bonded to two electron-withdrawing carbonyl groups, which significantly reduces its nucleophilicity and basicity.[1] This makes the protected amine exceptionally stable to non-nucleophilic acidic and weakly basic conditions, as well as many oxidizing and reducing agents, thereby safeguarding it during subsequent synthetic steps. Furthermore, this electronic arrangement renders the N-H proton of phthalimide itself acidic (pKa ≈ 8.3), allowing for easy deprotonation to form the nucleophilic phthalimide anion.[1][4]

Advantages and Disadvantages in the Context of 4-Aminobutanal

The choice of any protecting group is a trade-off. For a sensitive substrate like 4-aminobutanal, these considerations are paramount.

| Feature | Advantages | Disadvantages & Mitigation Strategies |

| Stability | Extremely robust to a wide range of reagents and conditions, protecting the amine during aldehyde modifications. | Removal requires specific, often harsh conditions (e.g., strong acid/base, hydrazine).[5] Mitigation: Employing milder, modern deprotection methods is critical. |

| Installation | High-yielding and straightforward installation on primary amines.[5] | Direct reaction with 4-aminobutanal is problematic due to aldehyde reactivity. Mitigation: Utilize a precursor-based strategy, as detailed in Section 3.0. |

| Over-reaction | Completely prevents N-alkylation or other side reactions at the amine center.[1] | Not applicable. |

| Deprotection | Multiple deprotection pathways exist. | Traditional hydrazinolysis is incompatible with the aldehyde moiety. Mitigation: A specific reductive deprotection protocol (Section 4.3) must be used.[6][7] |

Synthesis of N-(4-oxobutyl)phthalimide: A Validated Protocol

A naive approach involving the direct reaction of 4-aminobutanal with phthalic anhydride or potassium phthalimide with 4-halobutanal would likely result in low yields due to the aldehyde's reactivity. A more logical and field-proven strategy involves a two-step sequence starting from a stable precursor, 4-aminobutanol. This approach protects the amine first and then unmasks the desired aldehyde functionality through a mild oxidation.

Detailed Experimental Protocol: Protection & Oxidation

Part A: Synthesis of N-(4-hydroxybutyl)phthalimide

This step involves the dehydrative condensation of 4-aminobutanol with phthalic anhydride.[5]

-

Reagent Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phthalic anhydride (1.1 equivalents) and a suitable high-boiling solvent such as toluene or xylene.

-

Amine Addition: Slowly add 4-aminobutanol (1.0 equivalent) to the stirred suspension.

-

Reaction: Heat the mixture to reflux (approx. 110-140 °C, depending on the solvent) for 3-4 hours. Water will be generated and can be removed using a Dean-Stark apparatus to drive the reaction to completion.

-

In-Process Validation: Monitor the reaction progress by Thin-Layer Chromatography (TLC), observing the consumption of the starting amine and the appearance of the less polar product spot.

-

Work-up & Purification: Cool the reaction mixture to room temperature. The product may precipitate. If so, filter the solid and wash with a cold non-polar solvent like hexanes. If no precipitation occurs, remove the solvent under reduced pressure and purify the residue by column chromatography (silica gel, typically using an ethyl acetate/hexanes gradient) to yield N-(4-hydroxybutyl)phthalimide as a white solid.

-

Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and IR spectroscopy. The IR spectrum should show characteristic imide C=O stretches (~1715 and 1770 cm⁻¹) and a broad O-H stretch (~3400 cm⁻¹).

Part B: Oxidation to N-(4-oxobutyl)phthalimide

This step requires a mild oxidant to prevent over-oxidation to the carboxylic acid. Dess-Martin Periodinane (DMP) is an excellent choice.

-

Reagent Setup: Dissolve N-(4-hydroxybutyl)phthalimide (1.0 equivalent) in a dry, chlorinated solvent like dichloromethane (DCM) in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Oxidant Addition: Add Dess-Martin Periodinane (1.2 equivalents) portion-wise to the solution at room temperature. The reaction is typically slightly exothermic.

-

Reaction: Stir the mixture at room temperature for 1-2 hours.

-

In-Process Validation: Monitor the disappearance of the starting alcohol by TLC.

-

Work-up & Purification: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 15-20 minutes until the layers are clear. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield N-(4-oxobutyl)phthalimide.

-

Characterization (Self-Validation): Confirm the structure. Key changes from the precursor include the disappearance of the O-H stretch in the IR spectrum and the appearance of a characteristic aldehyde C-H stretch (~2720 cm⁻¹) and aldehyde C=O stretch (~1725 cm⁻¹). The ¹H NMR will show a distinctive aldehyde proton signal downfield (~9.8 ppm) and the disappearance of the alcohol proton signal.

Deprotection Strategies: Liberating the Amine

The final step, the removal of the phthalimide group, is the most critical juncture for this particular substrate. The choice of method directly impacts the success of the entire synthetic sequence.

Mechanistic Overview of Deprotection Methods

-

Hydrazinolysis (Ing-Manske Procedure): This is the most common method, using hydrazine (N₂H₄) to cleave the imide.[8] The hydrazine acts as a nucleophile, attacking the carbonyl carbons and ultimately releasing the primary amine and a stable cyclic phthalhydrazide precipitate.[2][8] This method is incompatible with N-(4-oxobutyl)phthalimide because hydrazine will readily react with the aldehyde to form a hydrazone.

-

Acidic/Basic Hydrolysis: Cleavage with strong aqueous acid or base is possible but requires harsh conditions (e.g., prolonged heating), which can easily lead to degradation, aldol condensation, or racemization of the sensitive aldehyde product.[9]

-

Reductive Deprotection: A significantly milder, two-stage method using sodium borohydride (NaBH₄) followed by acid work-up provides an elegant solution.[6][7] This approach avoids harsh nucleophiles and strong pH extremes, making it ideal for sensitive substrates.

Recommended Protocol: Mild Reductive Deprotection

This protocol is adapted from the work of Osby, Martin, and Ganem, which provides a near-neutral method for phthalimide cleavage.[7]

-

Reduction Step: In a round-bottom flask, dissolve N-(4-oxobutyl)phthalimide (1.0 equivalent) in a mixture of 2-propanol and water (a ratio of approximately 6:1 is effective).[6] Add sodium borohydride (NaBH₄, ~4-5 equivalents) portion-wise while stirring. Note: NaBH₄ will also reduce the aldehyde to an alcohol. The final step of the workup will re-oxidize it back to the aldehyde if desired, or the resulting 4-aminobutanol can be isolated. If preserving the aldehyde is paramount, this method releases the amine but the aldehyde must be reformed. For many applications, the resulting 4-aminobutanol is the desired product. Let's assume the goal is the amino alcohol for subsequent steps.

-

Reaction Monitoring: Stir the reaction at room temperature for 24 hours or until TLC analysis indicates complete consumption of the starting material.[6]

-

Cyclization & Amine Liberation: Carefully add glacial acetic acid to the reaction mixture to quench the excess NaBH₄ and lower the pH to ~5. Heat the mixture to 80°C for 2 hours.[6] This acidic condition promotes the lactonization of the intermediate, releasing the primary amine as its acetate salt.[7]

-

Work-up & Isolation: Cool the reaction to room temperature and remove the 2-propanol under reduced pressure. The resulting aqueous solution contains the desired amine salt and the phthalide by-product. The neutral phthalide can be removed by extraction with a solvent like ether or ethyl acetate. The primary amine can then be isolated from the aqueous layer, for example, by using ion-exchange chromatography or by basifying and extracting into an organic solvent.

-

Validation: The success of the deprotection can be confirmed by ¹H NMR (disappearance of aromatic phthalimide protons) and the appearance of amine protons (often a broad singlet).

Conclusion

The phthalimide group is a highly effective and robust choice for the protection of the primary amine in 4-aminobutanal, enabling selective chemistry at the aldehyde center. However, its successful application hinges entirely on a well-designed synthetic strategy. A direct protection of 4-aminobutanal is ill-advised. The recommended pathway—protection of the stable precursor 4-aminobutanol, followed by mild oxidation—provides a reliable route to the key N-(4-oxobutyl)phthalimide intermediate. Furthermore, the selection of the deprotection method is critical; the mild reductive cleavage using NaBH₄ circumvents the pitfalls of traditional hydrazinolysis, preserving the integrity of the target molecule. This strategic approach exemplifies the principle of causality in process development, where a deep understanding of the substrate's reactivity informs every experimental choice, ensuring a trustworthy and reproducible synthetic outcome.

References

-

Organic Chemistry Portal. (n.d.). Phthalimides. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Gabriel Synthesis. Retrieved from [Link]

-

Ashenhurst, J. (2025). The Gabriel Synthesis For Making Primary Amines. Master Organic Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Phthalimide. Retrieved from [Link]

-

Rhodium.ws. (n.d.). NaBH4 Phthalimide Deprotection of Amines. Retrieved from [Link]

-

NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples. Retrieved from [Link]

-

Osby, J. O., Martin, M. G., & Ganem, B. (1984). An exceptionally mild deprotection of phthalimides. Tetrahedron Letters, 25(20), 2093-2096. Retrieved from [Link]

-

Wikipedia. (n.d.). Gabriel synthesis. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 11.5: Synthesis of Amines. Retrieved from [Link]

-

National Council of Educational Research and Training (NCERT). (n.d.). Amines. Retrieved from [Link]

-

Khan, M. N. (2007). A Kinetic Study of Acid-Catalyzed Hydrolysis of Some Arylsulfonyl Phthalimides. International Journal of Chemical Kinetics, 39(5), 261-268. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 3. ncert.nic.in [ncert.nic.in]

- 4. Phthalimide - Wikipedia [en.wikipedia.org]

- 5. Phthalimides [organic-chemistry.org]

- 6. NaBH4 Phtalimide Deprotection of Amines - [www.rhodium.ws] [chemistry.mdma.ch]

- 7. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]

- 8. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Strategic Application of 2-(4,4-Diethoxybutyl)isoindoline-1,3-dione as a Bifunctional Synthetic Intermediate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern synthetic chemistry, particularly in the realm of pharmaceutical and materials science, the demand for versatile and precisely functionalized building blocks is paramount. 2-(4,4-Diethoxybutyl)isoindoline-1,3-dione emerges as a highly valuable synthetic intermediate, offering a unique combination of a masked primary amine and a protected aldehyde within a single, stable molecular framework. This guide provides an in-depth exploration of its synthesis, the strategic rationale behind its design, and its application in constructing complex molecular architectures. We will dissect the orthogonal deprotection strategies that unlock its dual functionality and present detailed protocols for its conversion into key downstream products, such as aminoaldehydes and non-canonical amino acids like glutamic acid homologs. This document serves as a technical resource for scientists seeking to leverage this powerful intermediate for the controlled and efficient synthesis of novel chemical entities.

Introduction: The Strategic Value of Bifunctional Intermediates

The efficient synthesis of complex molecules, especially those with biological activity, often hinges on the ability to introduce multiple functional groups with high selectivity. Direct routes can be plagued by side reactions, over-alkylation, and low yields. Bifunctional intermediates, which contain two distinct reactive sites masked by protecting groups, offer an elegant solution. These molecules act as molecular "linchpins," allowing for sequential and controlled elaboration of a carbon skeleton.

The Challenge of Synthesizing Primary Amines and Aminoaldehydes

Direct alkylation of ammonia or primary amines with alkyl halides is notoriously difficult to control, often leading to a mixture of primary, secondary, tertiary, and even quaternary ammonium salts.[1] Similarly, molecules containing both an amine and a reactive aldehyde are prone to self-condensation and polymerization. The strategic use of protecting groups is therefore essential.

Introducing this compound: A Solution for Controlled Synthesis

This compound (CAS 32464-55-4) is a prime example of a well-designed bifunctional intermediate.[2][3][4] Its structure masterfully addresses the challenges mentioned above:

-

Protected Primary Amine: The nitrogen atom is incorporated into a phthalimide group. This robust moiety effectively functions as an ammonia surrogate, preventing over-alkylation and allowing for clean SN2 reactions to form the carbon-nitrogen bond.[5]

-

Protected Aldehyde: The terminal aldehyde is masked as a diethyl acetal. This group is stable to a wide range of reaction conditions, particularly basic and nucleophilic reagents, yet can be readily removed under acidic conditions to reveal the reactive carbonyl.

This dual-protected structure provides the synthetic chemist with two orthogonal levers to pull, enabling the selective unmasking and reaction of either the amine or the aldehyde functionality.

Foundational Chemistry: Synthesis and Core Properties

The preparation of this compound relies on one of the most reliable methods for primary amine synthesis: the Gabriel Synthesis.[6][7]

Synthesis via the Gabriel Reaction: A Controlled Approach

The Gabriel synthesis transforms primary alkyl halides into primary amines using potassium phthalimide.[5] The core principle is the use of the phthalimide anion as a nucleophile. Because the nitrogen's lone pair is delocalized across two adjacent carbonyl groups, the resulting N-alkylphthalimide is not nucleophilic enough to react further, thus cleanly stopping the reaction after a single alkylation.[8] This avoids the polyalkylation problem seen with simpler amines.[9]

The synthesis of the title compound involves the SN2 reaction between potassium phthalimide and an appropriate electrophile, 4-bromo-1,1-diethoxybutane. The choice of a polar aprotic solvent like DMF is crucial as it effectively solvates the potassium cation without hydrogen bonding to the phthalimide nucleophile, thereby accelerating the rate of the SN2 reaction.[6]

Detailed Protocol: Synthesis of this compound

This protocol is a representative procedure based on the principles of the Gabriel synthesis.[5][6]

Materials:

-

Potassium phthalimide (1.0 eq)

-

4-Bromo-1,1-diethoxybutane (1.05 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Deionized water

-

Diethyl ether

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add potassium phthalimide and anhydrous DMF.

-

Stir the suspension and add 4-bromo-1,1-diethoxybutane dropwise at room temperature.

-

Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).

-

After completion, cool the mixture to room temperature and pour it into a beaker containing an equal volume of ice-cold deionized water.

-

Stir vigorously until a precipitate forms. If the product oils out, continue stirring until solidification occurs.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual DMF and potassium bromide.

-

For higher purity, the crude product can be recrystallized from an appropriate solvent system such as ethanol/water.

-

Dry the purified product under vacuum to yield this compound as a white crystalline solid.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 32464-55-4 | [2][4] |

| Molecular Formula | C₁₆H₂₁NO₄ | [3] |

| Molecular Weight | 291.34 g/mol | [3][10] |

| Appearance | White to off-white powder/solid | [11][12] |

| Storage | Inert atmosphere, 2-8°C | [2] |

The Duality of Function: Orthogonal Deprotection Strategies

The synthetic power of this compound lies in the ability to selectively remove one protecting group while the other remains intact. This orthogonality is key to its utility.

The Phthalimide Moiety: Liberating the Primary Amine

The phthalimide group is exceptionally stable to many reagents but can be cleaved under specific conditions to release the primary amine.

-

Hydrazinolysis (Ing-Manske Procedure): This is the most common and often most efficient method.[5][6] Treatment with hydrazine (N₂H₄) in a protic solvent like ethanol or methanol at reflux results in an exchange reaction. The hydrazine attacks the carbonyl carbons, ultimately forming a stable, cyclic phthalhydrazide precipitate, which is easily filtered off, leaving the desired primary amine in solution.[7]

-